molecular formula C14H9F3N2OS B2528028 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile CAS No. 861414-12-2

2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B2528028
CAS No.: 861414-12-2
M. Wt: 310.29
InChI Key: TYEBFYWXMCLTBU-UHFFFAOYSA-N
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Description

2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method might include the following steps:

    Nitrile Formation: Starting with a suitable aromatic precursor, a nitrile group can be introduced through a reaction with cyanogen bromide.

    Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide under specific conditions.

    Mercapto Group Addition: The mercapto group can be introduced via a thiolation reaction using thiourea or similar reagents.

    Methoxylation: The methoxy group can be added through a methylation reaction using methanol and a strong base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-4-phenyl-6-(trifluoromethyl)nicotinonitrile
  • 2-Mercapto-4-(3-methoxyphenyl)-6-methylnicotinonitrile

Uniqueness

2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of both the trifluoromethyl and methoxy groups, which can significantly influence its chemical properties and biological activity. The trifluoromethyl group is known for enhancing metabolic stability, while the methoxy group can affect the compound’s solubility and reactivity.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2OS/c1-20-9-4-2-3-8(5-9)10-6-12(14(15,16)17)19-13(21)11(10)7-18/h2-6H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEBFYWXMCLTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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